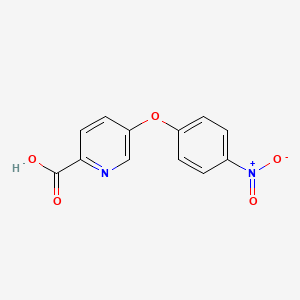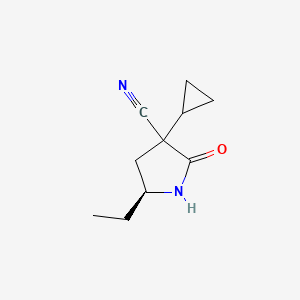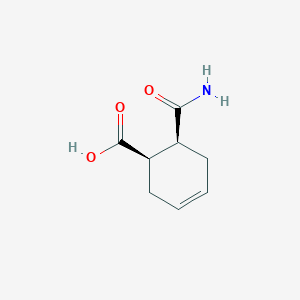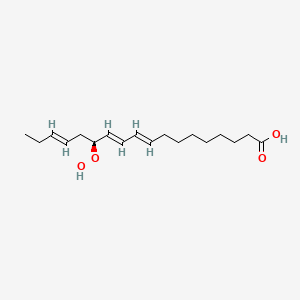
(Bis(2-diphenylphosphinophenyl) ether) dichloronickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bis(2-diphenylphosphinophenyl) ether) dichloronickel is a coordination compound that features a nickel center coordinated by two (2-diphenylphosphinophenyl) ether ligands and two chloride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(2-diphenylphosphinophenyl) ether) dichloronickel typically involves the reaction of nickel(II) chloride with (2-diphenylphosphinophenyl) ether ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the nickel center. The ligands are often prepared separately by reacting diphenylphosphine with diphenyl ether in the presence of a base such as n-butyllithium .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
(Bis(2-diphenylphosphinophenyl) ether) dichloronickel can undergo various types of reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Bis(2-diphenylphosphinophenyl) ether) dichloronickel is used as a catalyst in various organic reactions, including cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds makes it valuable in synthetic organic chemistry .
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s catalytic properties could potentially be explored for the synthesis of biologically active molecules.
Industry
In industry, this compound may be used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst can help streamline synthetic processes and improve the efficiency of chemical manufacturing .
Mecanismo De Acción
The mechanism by which (Bis(2-diphenylphosphinophenyl) ether) dichloronickel exerts its catalytic effects involves the coordination of the nickel center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new chemical bonds. The (2-diphenylphosphinophenyl) ether ligands stabilize the nickel center and enhance its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Xantphos: Another diphosphine ligand with a similar structure but a larger bite angle.
DPEphos: A related compound with a similar backbone but different substituents.
Uniqueness
(Bis(2-diphenylphosphinophenyl) ether) dichloronickel is unique due to its specific ligand structure, which provides a balance of flexibility and stability. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Propiedades
Fórmula molecular |
C36H28Cl2NiOP2 |
|---|---|
Peso molecular |
668.1 g/mol |
Nombre IUPAC |
dichloronickel;[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C36H28OP2.2ClH.Ni/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32;;;/h1-28H;2*1H;/q;;;+2/p-2 |
Clave InChI |
WQJXLSCKBUFSAH-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Ni]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]benzoate](/img/structure/B13899529.png)









![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13899595.png)
![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)

![4-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13899610.png)
